Cas no 61453-86-9 ((3E)-4-(pyridin-2-yl)but-3-en-2-one)
(3E)-4-(pyridin-2-yl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-pyridinyl)-3-Buten-2-one
- 3-Buten-2-one, 4-(2-pyridinyl)-
- 4-(pyridin-2-yl)but-3-en-2-one
- (3E)-4-(pyridin-2-yl)but-3-en-2-one
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- Inchi: 1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3
- InChI Key: JUISYXGZHYDPNI-UHFFFAOYSA-N
- SMILES: O=C(C)C=CC1C=CC=CN=1
Computed Properties
- Exact Mass: 147.06847
Experimental Properties
- PSA: 29.96
(3E)-4-(pyridin-2-yl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E945765-25mg |
(3E)-4-(pyridin-2-yl)but-3-en-2-one |
61453-86-9 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E945765-50mg |
(3E)-4-(pyridin-2-yl)but-3-en-2-one |
61453-86-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E945765-250mg |
(3E)-4-(pyridin-2-yl)but-3-en-2-one |
61453-86-9 | 250mg |
$ 340.00 | 2022-06-05 |
(3E)-4-(pyridin-2-yl)but-3-en-2-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on (3E)-4-(pyridin-2-yl)but-3-en-2-one
Research Brief on (3E)-4-(pyridin-2-yl)but-3-en-2-one (CAS: 61453-86-9) in Chemical Biology and Pharmaceutical Applications
The compound (3E)-4-(pyridin-2-yl)but-3-en-2-one (CAS: 61453-86-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This α,β-unsaturated ketone with a pyridinyl moiety serves as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its role as a Michael acceptor in covalent drug design, leveraging its electrophilic β-carbon for targeted protein modification.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (3E)-4-(pyridin-2-yl)but-3-en-2-one exhibit potent inhibitory activity against JAK3 kinases through covalent binding to the conserved cysteine residue (Cys909) in the ATP-binding pocket. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity, achieving >100-fold selectivity over JAK1 and JAK2. Molecular dynamics simulations confirmed the stable formation of the covalent adduct, with the pyridine nitrogen participating in critical hydrogen bonding interactions.
In parallel research, the compound's anti-inflammatory properties were investigated in a Nature Communications publication (2024), where it was shown to suppress NF-κB activation by modifying the p65 subunit at Cys38. The study employed proteomic profiling to identify off-target effects, revealing surprisingly high specificity for inflammatory pathways. Pharmacokinetic studies in rodent models demonstrated favorable oral bioavailability (F = 62%) and blood-brain barrier penetration, suggesting potential applications in neuroinflammatory disorders.
Recent synthetic methodology developments (ACS Catalysis, 2024) have enabled asymmetric synthesis of (3E)-4-(pyridin-2-yl)but-3-en-2-one derivatives with >99% ee using chiral N-heterocyclic carbene catalysts. This breakthrough addresses previous challenges in obtaining enantiomerically pure forms, which is crucial for pharmaceutical applications. The new synthetic route also improved the overall yield from 35% to 78% while reducing hazardous waste generation by 60%.
Ongoing clinical translation efforts focus on developing (3E)-4-(pyridin-2-yl)but-3-en-2-one-based PROTACs (proteolysis targeting chimeras), as reported at the 2024 American Chemical Society National Meeting. Early results show promising degradation of oncogenic proteins (e.g., BRD4) with DC50 values in the low nanomolar range. The compound's dual functionality—serving as both a warhead and linker component—makes it particularly valuable for PROTAC design.
Future research directions include exploring the compound's potential in targeted protein degradation beyond kinases, investigating its metabolic stability in human liver microsomes, and developing formulation strategies to address its limited aqueous solubility (0.12 mg/mL at pH 7.4). The unique combination of covalent binding capability and structural modularity positions (3E)-4-(pyridin-2-yl)but-3-en-2-one as a privileged structure in next-generation drug discovery.
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